REACTION_CXSMILES
|
[Br:1][CH:2]([F:16])[C:3]([F:15])([F:14])[O:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][CH:6]=1>[Pd].C(OCC)(=O)C>[Br:1][CH:2]([F:16])[C:3]([F:14])([F:15])[O:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
275 g
|
Type
|
reactant
|
Smiles
|
BrC(C(OC1=CC=C(C=C1)[N+](=O)[O-])(F)F)F
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(OC1=CC=C(N)C=C1)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 251 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |